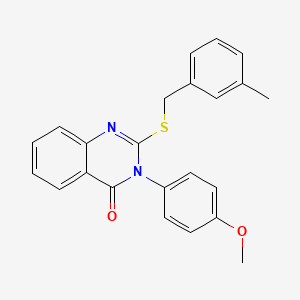
N'-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Bencilideno-2-((5-(benciltio)-1,3,4-tiadiazol-2-il)tio)acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de las hidrazidas. Se caracteriza por la presencia de un grupo bencilideno, un anillo tiadiazol y una porción tioacetohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-Bencilideno-2-((5-(benciltio)-1,3,4-tiadiazol-2-il)tio)acetohidrazida generalmente implica la condensación de bencilideno hidrazida con un derivado de tiadiazol. La reacción se lleva a cabo normalmente en presencia de un disolvente adecuado, como etanol o metanol, bajo condiciones de reflujo. La mezcla de reacción se enfría entonces y el producto se aísla mediante filtración y recristalización .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes como la cromatografía en columna o la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-Bencilideno-2-((5-(benciltio)-1,3,4-tiadiazol-2-il)tio)acetohidrazida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El anillo tiadiazol puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo bencilideno puede reducirse para formar el derivado de hidrazina correspondiente.
Sustitución: La porción tioacetohidrazida puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en condiciones suaves.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de hidrazina.
Sustitución: Diversas hidrazidas sustituidas.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Ha mostrado potencial como agente antimicrobiano y anticancerígeno.
Medicina: Se están llevando a cabo investigaciones para explorar su uso como agente terapéutico para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N’-Bencilideno-2-((5-(benciltio)-1,3,4-tiadiazol-2-il)tio)acetohidrazida no se comprende completamente. Se cree que interactúa con dianas moleculares específicas, como enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Se cree que el anillo tiadiazol y la porción hidrazida desempeñan un papel crucial en su actividad .
Comparación Con Compuestos Similares
Compuestos similares
- N’-Bencilideno-2-((5-(piridin-4-il)-1,3,4-oxadiazol-2-il)tio)acetohidrazida
- N’-Bencilideno-2-((5-(fenil)-1,3,4-triazol-3-il)tio)acetohidrazida
Singularidad
N’-Bencilideno-2-((5-(benciltio)-1,3,4-tiadiazol-2-il)tio)acetohidrazida es única debido a la presencia del grupo benciltio unido al anillo tiadiazol. Esta característica estructural confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Número CAS |
315200-99-8 |
|---|---|
Fórmula molecular |
C18H16N4OS3 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16N4OS3/c23-16(20-19-11-14-7-3-1-4-8-14)13-25-18-22-21-17(26-18)24-12-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,20,23)/b19-11+ |
Clave InChI |
XXIRTVWENYHGBO-YBFXNURJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024051.png)



![3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12024081.png)
![5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024087.png)
![N-(2,4-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12024102.png)

![N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024113.png)
![(5E)-2-(4-methylphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024114.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide](/img/structure/B12024115.png)
![N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide](/img/structure/B12024116.png)
![2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12024129.png)
